Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is characterized by the presence of a piperidine ring, a dichlorophenoxy group, and an ester functional group.
Preparation Methods
The synthesis of Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenoxyacetic acid and piperidine-3-carboxylic acid.
Esterification: The carboxylic acid group of piperidine-3-carboxylic acid is esterified with ethanol to form ethyl piperidine-3-carboxylate.
Chemical Reactions Analysis
Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group on the piperidine ring.
Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxamide: This compound has an amide group instead of an ester group.
Properties
CAS No. |
599187-34-5 |
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Molecular Formula |
C16H19Cl2NO4 |
Molecular Weight |
360.2g/mol |
IUPAC Name |
ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H19Cl2NO4/c1-2-22-16(21)11-4-3-7-19(9-11)15(20)10-23-14-6-5-12(17)8-13(14)18/h5-6,8,11H,2-4,7,9-10H2,1H3 |
InChI Key |
FJCCNJKKGHBPQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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